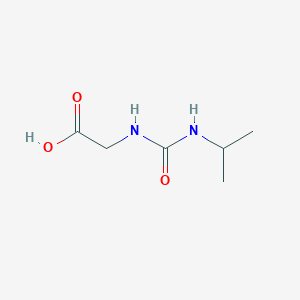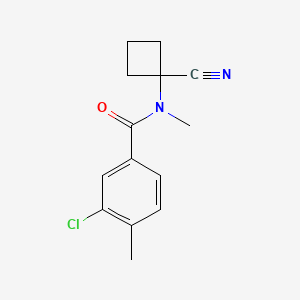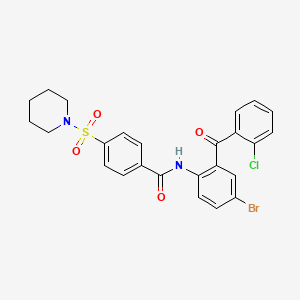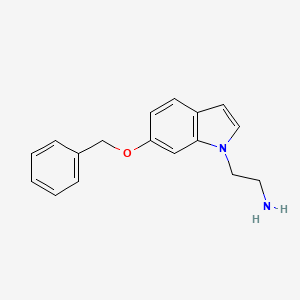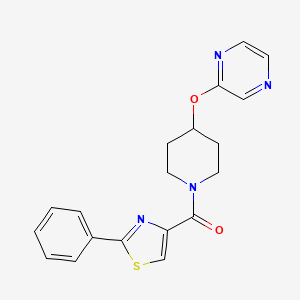
(2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as PTPM, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. PTPM is a small molecule that belongs to the class of thiazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with similar structural motifs have been synthesized for their antimicrobial properties. For instance, derivatives of 1,3,5-trisubstituted pyrazolines, which share structural similarities with the target compound, have been developed and shown to possess significant antimicrobial activity against various strains, with certain modifications leading to enhanced activity. These compounds are synthesized through the condensation of chalcones and isoniazid, indicating a potential route for further exploration of similar compounds for antimicrobial applications (Kumar et al., 2012).
Structural Characterization and Drug Development
Structural characterization of related compounds has been crucial in the development of new drug candidates. For example, a side product in the synthesis of an anti-tuberculosis drug candidate was structurally characterized, providing insights into the synthesis process and potential optimizations for drug development (Eckhardt et al., 2020).
Anticancer Evaluation
Related compounds have been evaluated for their anticancer properties. Synthesis of derivatives and reaction with various nucleophiles have been studied, with some newly synthesized compounds showing promise as anticancer agents. This suggests a potential area of research for the target compound in cancer treatment (Gouhar & Raafat, 2015).
Insecticidal Activity
Piperidine derivatives, similar to the compound of interest, have been synthesized and tested for insecticidal activity. Preliminary bioassays indicated that these compounds have the potential to be developed into effective insecticides, with specific derivatives showing high lethal rates against armyworms at low concentrations (Ding et al., 2019).
properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-19(16-13-26-18(22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)25-17-12-20-8-9-21-17/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUHITCAVBTJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


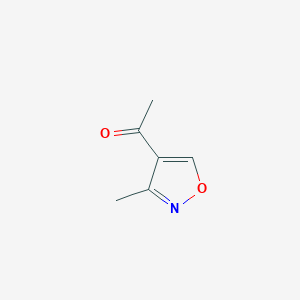
![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,1'-cyclopropane]-4-ylpropan-1-one](/img/structure/B2456620.png)
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/no-structure.png)
![3,4-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2456623.png)
![1-allyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2456624.png)
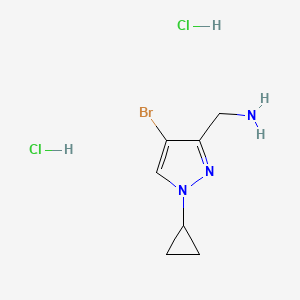
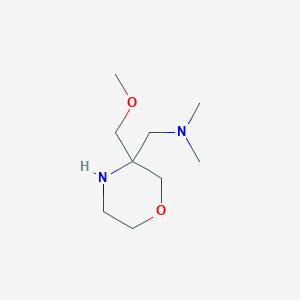
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2456631.png)
![N-[(3-Methylpyridin-2-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2456633.png)
